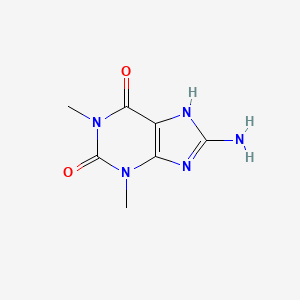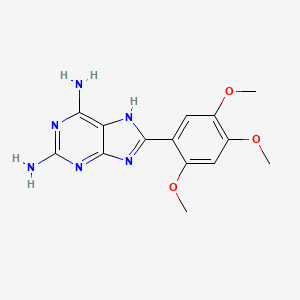
3-(4-Chlorophenyl)-2-nortropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2-nortropene is an organic compound characterized by the presence of a chlorophenyl group attached to a nortropene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-nortropene typically involves the reaction of 4-chlorobenzyl chloride with a suitable nortropene precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Chlorophenyl)-2-nortropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Nitro or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-2-nortropene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-2-nortropene involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nortropene structure may facilitate binding to hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Similar Compounds:
3-(4-Chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one: A chalcone derivative with significant electrooptic properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: Known for their antiviral activity.
Triclocarban: An antibacterial compound with a similar chlorophenyl structure.
Uniqueness: this compound is unique due to its combination of a chlorophenyl group and a nortropene structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
189746-53-0 |
|---|---|
Fórmula molecular |
C13H14ClN |
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C13H14ClN/c14-11-3-1-9(2-4-11)10-7-12-5-6-13(8-10)15-12/h1-4,7,12-13,15H,5-6,8H2 |
Clave InChI |
QBSBBGLHCMPGNO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=C(CC1N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

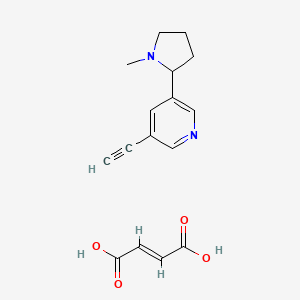
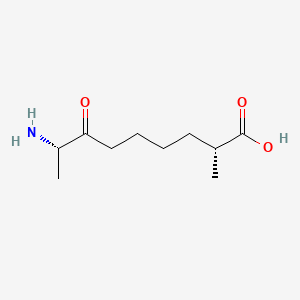
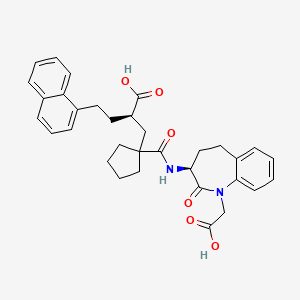
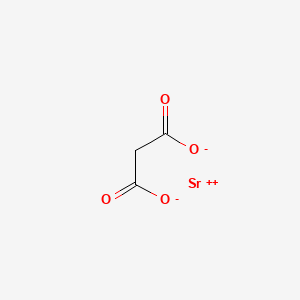
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide](/img/structure/B3062155.png)
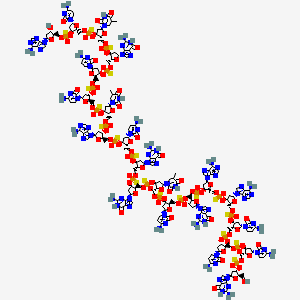

![methyl N-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamate](/img/structure/B3062183.png)
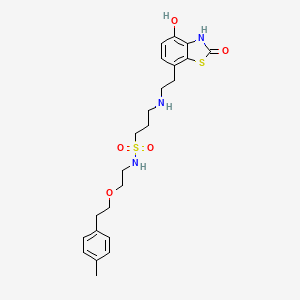
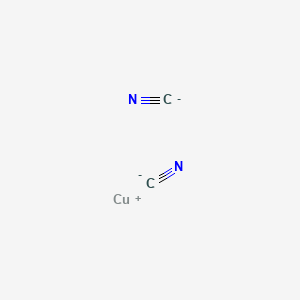
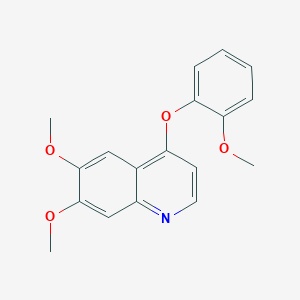
![2-Pyridin-3-yl-benzo[h]chromen-4-one](/img/structure/B3062217.png)
